molecular formula C12H10OS B1298428 2-Phenyl-1-(thiophen-2-yl)ethanone CAS No. 13196-28-6

2-Phenyl-1-(thiophen-2-yl)ethanone

Cat. No.: B1298428
CAS No.: 13196-28-6
M. Wt: 202.27 g/mol
InChI Key: HXMVINSKZVYIDI-UHFFFAOYSA-N
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Description

2-Phenyl-1-(thiophen-2-yl)ethanone is an organic compound with the molecular formula C12H10OS. It is a ketone that features a phenyl group and a thiophene ring, making it a valuable intermediate in organic synthesis . This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-1-(thiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of thiophene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-(thiophen-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Phenyl-1-(thiophen-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(thiophen-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence biological pathways and molecular interactions, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of thiophene.

    2-Phenyl-1-(pyridin-2-yl)ethanone: Contains a pyridine ring instead of thiophene.

    2-Phenyl-1-(benzofuran-2-yl)ethanone: Features a benzofuran ring.

Uniqueness

2-Phenyl-1-(thiophen-2-yl)ethanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

2-phenyl-1-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMVINSKZVYIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350739
Record name 2-phenyl-1-(thiophen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13196-28-6
Record name 2-phenyl-1-(thiophen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Bromobenzene (2 g, 12 mmol) in toluene (30 mL) was treated 1-(thiophen-2-yl)ethanone (1.8 g, 14.4 mmol), potassium bis(trimethylsilyl)amide (28.8 mL of 0.5 M solution in toluene, 14.4 mmol), 2,2′-bis(diphenyl)phosphino-1,1′-binaphthyl (racemic BINAP, 1.86 g, 3 mmol). The reaction was heated to 90° C. in an oil bath under a nitrogen atmosphere. After 4 h, the reaction was allowed to cool to room temperature and diluted with ethyl acetate (30 mL). The organic layer was washed with saturated aqueous sodium bicarbonate, water and brine. The organic layer was then dried with sodium sulfate, concentrated and purified by flash chromatography using a gradient of 10 to 40% ethyl acetate in hexanes to yield a yellow oil (1 g). MS (M+H)+ 203.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
28.8 mL
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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